(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol
Overview
Description
(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol, also known as CAS Number 139742-78-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is CHBrNO, with a molar mass of 231.09 g/mol. Its predicted density is approximately 1.548 g/cm³, and it has a boiling point of around 344.3 °C .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have shown that compounds with similar structures exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives of pyridine-based compounds have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against these pathogens .
Compound | Target Bacteria | MIC (mg/mL) |
---|---|---|
Compound A | S. aureus | 0.0039 |
Compound B | E. coli | 0.025 |
The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the bromine substituent on the pyridine ring enhances the compound's ability to interact with bacterial cell membranes or specific intracellular targets, leading to disruption of cellular processes .
Study 1: Antibacterial Activity
A study conducted on various pyridine derivatives, including this compound, revealed promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria. The study reported that the presence of halogen substituents significantly increased antimicrobial activity. The compound's structure was analyzed for structure-activity relationships (SAR), indicating that modifications could lead to enhanced potency against resistant strains .
Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against Candida albicans and showed moderate activity with MIC values ranging from 16.69 to 78.23 µM . This highlights its potential as a dual-action agent against both bacterial and fungal infections.
Properties
IUPAC Name |
(2S)-2-[(5-bromopyridin-2-yl)amino]propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(5-12)11-8-3-2-7(9)4-10-8/h2-4,6,12H,5H2,1H3,(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMPNNKNGPHJAE-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.